molecular formula C15H24O B12682809 2,4,5-Triisopropylphenol CAS No. 55154-67-1

2,4,5-Triisopropylphenol

Cat. No.: B12682809
CAS No.: 55154-67-1
M. Wt: 220.35 g/mol
InChI Key: MMALDENJQINSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Triisopropylphenol is an organic compound with the molecular formula C15H24O. It is a derivative of phenol, where three isopropyl groups are substituted at the 2, 4, and 5 positions of the aromatic ring. This compound is known for its significant antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triisopropylphenol typically involves the Friedel-Crafts alkylation of phenol with propylene gas. This reaction requires high pressures and the presence of a catalyst, such as aluminum chloride (AlCl3). The reaction conditions are quite dramatic, and several by-products, including 2,4-diisopropylphenol and 2,5-diisopropylphenol, are often formed .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, leading to higher yields and fewer by-products. The continuous-flow synthesis involves the same Friedel-Crafts alkylation followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Triisopropylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler phenolic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Simpler phenolic compounds.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,4,5-Triisopropylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,5-Triisopropylphenol exerts its effects is primarily through its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and other free radicals, interrupting the chain reactions that lead to cellular damage.

Comparison with Similar Compounds

Uniqueness: 2,4,5-Triisopropylphenol is unique due to its specific substitution pattern, which imparts distinct antioxidant properties. Its ability to stabilize free radicals and prevent oxidative damage makes it valuable in various industrial and research applications.

Properties

CAS No.

55154-67-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,4,5-tri(propan-2-yl)phenol

InChI

InChI=1S/C15H24O/c1-9(2)12-7-14(11(5)6)15(16)8-13(12)10(3)4/h7-11,16H,1-6H3

InChI Key

MMALDENJQINSHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C(C)C)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.